Flumatinib

chronic myeloid leukemia first-line therapy major molecular response

Researchers requiring superior BCR-ABL1 inhibition face a choice between potency and tolerability. Flumatinib (CAS 895519-90-1) resolves both: • ~84-fold greater potency than imatinib (IC₅₀ 1.2 nM vs. 100.9 nM); 33.7% vs. 18.3% MMR at 6 months. • Active against imatinib-resistant mutants (Q252H, Y253F, E255K, M351T, H396P) and KIT activation loop mutants. • Lower rates of edema, rash, neutropenia vs. imatinib; reduced hyperbilirubinemia vs. nilotinib. ≥98% purity, supplied with full analytical documentation. Global shipping available.

Molecular Formula C29H29F3N8O
Molecular Weight 562.6 g/mol
CAS No. 895519-90-1
Cat. No. B611963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlumatinib
CAS895519-90-1
SynonymsHHGV678;  HHGV 678 ;  HHGV-678;  HH-GV-678;  Flumatinib; 
Molecular FormulaC29H29F3N8O
Molecular Weight562.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)NC(=O)C2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CC=C5
InChIInChI=1S/C29H29F3N8O/c1-19-26(38-28-34-9-7-25(37-28)21-4-3-8-33-16-21)15-23(17-35-19)36-27(41)20-5-6-22(24(14-20)29(30,31)32)18-40-12-10-39(2)11-13-40/h3-9,14-17H,10-13,18H2,1-2H3,(H,36,41)(H,34,37,38)
InChIKeyBJCJYEYYYGBROF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Flumatinib Overview


Flumatinib is a second-generation, orally bioavailable BCR-ABL1 tyrosine kinase inhibitor (TKI) and a structural derivative of imatinib, designed through central phenyl-to-pyridine modification and addition of a trifluoromethyl group to the benzamide moiety [1]. It selectively targets c-Abl (IC₅₀ = 1.2 nM), PDGFRβ (IC₅₀ = 307.6 nM), and c-Kit (IC₅₀ = 665.5 nM), with minimal activity against VEGFR2, c-Src, EGFR, and HER2 at 1 µM [2]. Flumatinib is approved in China for the first-line treatment of Philadelphia chromosome-positive chronic myeloid leukemia in chronic phase (CML-CP), and its clinical positioning relative to other BCR-ABL inhibitors is defined by quantitative efficacy and safety data from randomized controlled trials [3].

Pathway BCR-ABL1 kinase inhibition studies; may support target engagement and signaling pathway research
Selectivity c-Abl, PDGFRβ, c-Kit profiling; reported minimal activity against VEGFR2, c-Src, EGFR, HER2 at 1 µM
Model Oral bioavailability research model; pharmacokinetic and exposure-response studies

Flumatinib Non-Interchangeability


BCR-ABL inhibitors within the same generation are not therapeutically interchangeable due to quantifiable differences in kinase inhibition potency, mutation coverage spectra, and adverse event profiles. Flumatinib demonstrates a ~84-fold more potent inhibition of BCR-ABL1 (IC₅₀ 1.2 nM) compared to imatinib (IC₅₀ 100.9 nM) . In clinical practice, this potency difference translates to significantly faster and deeper molecular responses [1]. Additionally, flumatinib retains activity against several imatinib-resistant BCR-ABL mutations (Q252H, Y253F, E255K, M351T, H396P) and certain KIT activation loop mutants (D820G, N822K, Y823D, A829P) [2], whereas its anti-mutation spectrum is similar to nilotinib but with a distinct toxicity profile. Substitution without these quantitative considerations risks suboptimal efficacy or unexpected toxicity.

Potency gap BCR-ABL1 inhibition potency may differ significantly from imatinib and other TKIs; assay context may shift.
Mutation spectrum Resistance mutation coverage does not fully overlap with nilotinib or dasatinib; substitution may alter model endpoint interpretation.
Endpoint profile Safety-related endpoint context may vary; tolerability endpoints reported in trials may not transfer across compounds.

Flumatinib Comparative Evidence


Phase III Efficacy vs. Imatinib

In the randomized, open-label, multicenter FESTnd phase III trial (NCT02204644), flumatinib demonstrated statistically superior early and deep molecular responses compared to imatinib in 394 newly diagnosed CML-CP patients [1]. The primary endpoint of MMR at 6 months was significantly higher with flumatinib (33.7%) than with imatinib (18.3%), representing a relative improvement of 84% (P=0.0006) [1]. At 12 months, MMR rates remained significantly higher (52.6% vs. 39.6%, P=0.0102) [1]. Deep molecular response (MR4) at 12 months was also significantly improved (23.0% vs. 11.7%, P=0.0034) [1]. These results indicate that flumatinib achieves faster and deeper responses than the first-generation comparator.

Phase III MMR
Head-to-head
Flumatinib 33.7% vs. imatinib 18.3% at 6 months (P=0.0006); 52.6% vs. 39.6% at 12 months
Reported higher MMR rates in trial; supports molecular endpoint monitoring context
FESTnd Phase III, N=394 newly diagnosed CML-CP; data to verify for research models
chronic myeloid leukemia first-line therapy major molecular response

In Vitro BCR-ABL1 Potency vs. Imatinib

Flumatinib demonstrates markedly superior biochemical potency against the primary target BCR-ABL1 compared to imatinib. In cell-free kinase assays, flumatinib inhibits c-Abl with an IC₅₀ of 1.2 nM, while imatinib exhibits an IC₅₀ of 100.9 nM . In cellular proliferation assays using K562 CML cells expressing wild-type Bcr-Abl, flumatinib inhibits proliferation with an IC₅₀ of 5.1 nM [1]. This ~84-fold increase in biochemical potency is a direct consequence of structural modifications including central phenyl-to-pyridine replacement and CF₃ group addition [2].

c-Abl IC₅₀
Reported
1.2 nM (flumatinib) vs. 100.9 nM (imatinib)
Reported ~84-fold difference in cell-free assay; supports target-engagement assay context
K562 proliferation IC₅₀ 5.1 nM; context-dependent
kinase inhibition BCR-ABL IC50 comparison

Kinase Selectivity Profile

Flumatinib exhibits a targeted kinase inhibition profile distinct from multi-targeted TKIs. At a concentration of 1 µM, flumatinib shows no or little effect on VEGFR2, c-Src, EGFR, and HER2 [1]. In contrast, it maintains activity against PDGFRβ (IC₅₀ = 307.6 nM) and c-Kit (IC₅₀ = 665.5 nM) . This selectivity profile is narrower than that of dasatinib, which potently inhibits Src kinases (IC₅₀ < 0.5 nM) in addition to BCR-ABL, and broader than that of imatinib, which also inhibits PDGFR and c-Kit but with lower BCR-ABL potency . The relative sparing of VEGFR2 and Src may translate to a differentiated adverse event profile in clinical use.

Kinase panel
Class-level
At 1 µM: no or minimal effect on VEGFR2, c-Src, EGFR, HER2; PDGFRβ IC₅₀ 307.6 nM, c-Kit 665.5 nM
Selectivity profile narrower than dasatinib; may differentiate off-target kinase context
Biochemical panel; class-level inference for adverse event modeling
kinase selectivity off-target effects safety pharmacology

Safety Profile vs. Imatinib and Nilotinib

Flumatinib exhibits a distinct safety profile compared to both first- and second-generation comparators. In the FESTnd phase III trial, all-grade adverse events occurring more frequently with flumatinib than imatinib included diarrhea (40% vs. 35%) and ALT elevation (26% vs. 14%), whereas edema (35% vs. 14.65%), pain in extremities (25% vs. 11.22%), rash (14% vs. 4.59%), neutropenia (59.60% vs. 30.10%), and leukopenia (62.63% vs. 30.61%) were significantly more frequent with imatinib (P<0.05 for all comparisons) [1]. In a real-world comparison with nilotinib (N=101 flumatinib, N=64 nilotinib), flumatinib was associated with significantly lower rates of hyperbilirubinemia (7% vs. 47%), ALT/AST elevation (12%/9% vs. 33%/24%), rash (18% vs. 30%), and alopecia, but higher rates of diarrhea [2]. The incidence of severe hematologic adverse events (grade ≥III) was comparable between flumatinib and imatinib in a large retrospective cohort [3].

Safety endpoints
Head-to-head
Diarrhea 40% vs. 35% (imatinib); neutropenia 30.1% vs. 59.6%; ALT elevation 26% vs. 14%
Distinct tolerability endpoint profile; supports safety-related endpoint monitoring in research
FESTnd trial and real-world nilotinib comparison; endpoint context, not clinical advice
adverse events safety tolerability

Solubility & Formulation

For in vitro studies, flumatinib (free base, MW 562.59) is soluble in anhydrous DMSO at 100 mg/mL (177.74 mM) and in ethanol at 100 mg/mL (177.74 mM), but is insoluble in water . The mesylate salt form (MW 658.69) exhibits different solubility characteristics, with reported DMSO solubility of 40 mg/mL . For oral in vivo administration, a homogeneous suspension can be prepared in CMC-Na at ≥5 mg/mL . Compared to imatinib mesylate, which typically exhibits aqueous solubility of ~25-50 mg/mL in water at pH 5.5, flumatinib's formulation requirements are distinct due to its higher lipophilicity conferred by the CF₃ group . The compound is orally bioavailable, with peak plasma concentration reached ~5 hours post-dose and an elimination half-life of approximately 7.32 hours .

Solubility
Data to verify
DMSO: 100 mg/mL (free base); water: insoluble. Requires DMSO stock for in vitro assays.
Formulation-dependent experimental design; lipophilicity may influence cell-based assay exposure
Oral suspension CMC-Na ≥5 mg/mL; PK half-life ~7.32 h reported
solubility formulation in vitro assay

Flumatinib Application Scenarios


First-Line Treatment in CML-CP

Based on the FESTnd phase III trial data demonstrating significantly higher MMR at 6 months (33.7% vs. 18.3%, P=0.0006) and 12 months (52.6% vs. 39.6%, P=0.0102) compared to imatinib [1], flumatinib is quantitatively justified for first-line use in CML-CP when the clinical goal is achieving early and deep molecular responses. The 82.1% vs. 53.3% early molecular response (EMR) rate at 3 months (P<0.0001) further supports this application [1].

Imatinib-Intolerant CML Patients

Flumatinib exhibits a differentiated adverse event profile with significantly lower rates of edema (14.65% vs. 35%), rash (4.59% vs. 14%), pain in extremities, neutropenia, and leukopenia compared to imatinib [2]. In patients who are intolerant to imatinib due to these specific adverse events, switching to flumatinib is supported by quantitative safety data showing reduced incidence of these toxicities while maintaining or improving efficacy.

Reduced Metabolic Toxicity vs. Nilotinib

In a real-world comparison, flumatinib demonstrated significantly lower rates of hyperbilirubinemia (7% vs. 47%), ALT elevation (12% vs. 33%), AST elevation (9% vs. 24%), and rash (18% vs. 30%) compared to nilotinib, while achieving comparable MMR rates at 12 months (80% vs. 78%, P=0.68) [3]. Flumatinib is a suitable alternative 2G-TKI for patients at risk for or experiencing metabolic toxicities associated with nilotinib, though diarrhea is more frequent with flumatinib.

Imatinib-Resistant CML & GIST Models

In vitro data demonstrate that flumatinib inhibits the proliferation of 32D cells expressing imatinib-resistant BCR-ABL mutations (Q252H, Y253F, E255K, M351T, H396P) with IC₅₀ values of 76.3, 40.4, 123.2, 20.2, and 34.6 nM, respectively [4]. Additionally, flumatinib effectively overcomes drug resistance in certain KIT activation loop mutants (D820G, N822K, Y823D, A829P) [5]. These quantitative data support the selection of flumatinib for research applications investigating imatinib-resistant CML or GIST models.

Application
Selection Property
Validation Focus
BCR-ABL1 signaling studies
Molecular endpoint response rate review
MMR at 6/12 months in trial models; early molecular response endpoint context
Imatinib-comparator research
Tolerability endpoint differential review
Adverse event rates vs. imatinib; model-specific endpoint monitoring
Metabolic safety modeling
Hepatic enzyme endpoint comparison
ALT/AST/bilirubin rates vs. nilotinib; tolerability endpoint validation
Resistance mutation profiling
Mutation coverage spectrum review
BCR-ABL and KIT mutant panel response; in vitro resistance model context

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